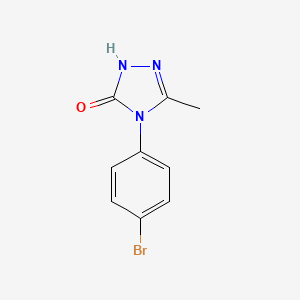
4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of various 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. In the papers provided, different synthetic routes and modifications of the 1,2,4-triazole core have been explored. For instance, the synthesis of a compound with a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine structure was achieved and confirmed using NMR, MS, and X-ray crystallography . Another study reported the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester through a reaction starting from p-bromoaniline, with the structure elucidated by various spectroscopic techniques . Additionally, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were synthesized by reacting 1,3,4-oxadiazole with primary amines, and their antimicrobial activities were evaluated .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using single-crystal X-ray diffraction, which provided detailed information about the crystal systems, space groups, and unit cell parameters. For example, the compound synthesized in paper crystallizes in the triclinic space group P-1, with specific bond lengths and angles that were compared to those calculated by Density Functional Theory (DFT) . The compounds in paper showed distinct interplanar angles between the triazole-benzothiazole fragment and the phenyl ring, which could influence their biological activities . The crystal structure of the compound from paper was also determined, providing insights into its molecular conformation and hydrogen bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-triazole derivatives is influenced by their molecular structure and substituents. The papers did not provide explicit chemical reactions involving the specific compound "4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one," but they did discuss the reactivity of similar compounds. For instance, the antimicrobial activities of the synthesized triazol derivatives in paper suggest that these compounds could interact with biological targets, possibly through reactions with amino acid residues or nucleic acids . The electrochemically induced multicomponent transformation discussed in paper highlights the potential for complex reactions involving triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, lipophilicity, and thermal stability, are crucial for their potential applications. The antioxidant activities of some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were assessed, and their physicochemical properties were studied using various solvents and potentiometric titration . These properties are essential for understanding the behavior of these compounds in biological systems and for designing new derivatives with improved activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Synthesis and Antimicrobial Activities
Research has shown the synthesis of various 1,2,4-triazole derivatives, including compounds similar to 4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds have been tested and found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Antibacterial Activity
Another study synthesized novel derivatives of 1,2,4-triazole and tested them for their antibacterial activity. The research highlighted the potential of these compounds in combating various bacterial strains (Plech et al., 2011).
Spectroscopic Properties and Crystal Structure
- Halogen Bonding and Spectroscopic Properties: A study conducted on a derivative of 1,2,4-triazole-3-thione, which is structurally similar to the compound , determined its molecular structure using X-ray diffraction and explored its spectroscopic properties (Mirosław et al., 2015).
Antileishmanial Activity and Molecular Docking
- Antileishmanial Activity and Molecular Docking Study: Derivatives of 1,2,4-triazole, similar to the compound of interest, have been synthesized and their structure characterized. Their antileishmanial activity was evaluated, and molecular docking analyses were conducted to understand the interactions responsible for this activity (Süleymanoğlu et al., 2022).
Restricted Rotation and Conformational Analysis
- Restricted Rotation Around Methylene Bridge: Research on similar compounds to this compound has been conducted to clarify the restricted rotation around the CH2 N bond, using NMR, X-ray, and DFT studies. This study provides insights into the structural dynamics of such compounds (Karayel et al., 2019).
Mecanismo De Acción
Target of Action
The compound, also known as 4-(4-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one, is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has shown superior antipromastigote activity, which is the stage of the life cycle of Leishmania parasites where they are motile and proliferative . The compound’s interaction with Plasmodium berghei has also resulted in significant suppression of the parasite .
Biochemical Pathways
It is known that pyrazole derivatives can interfere with the routine metabolic pathways of cells, leading to an increase in the production of reactive oxygen species (ros) and free radicals . This can cause cellular damage and inhibit the growth and proliferation of the target organisms .
Pharmacokinetics
It is known that pyrazole derivatives have promising adme properties
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. It has demonstrated superior antipromastigote activity against Leishmania aethiopica, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . It has also shown significant suppression of Plasmodium berghei .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-6-11-12-9(14)13(6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXZEMLCFRJAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)
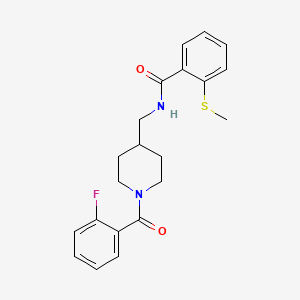
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)
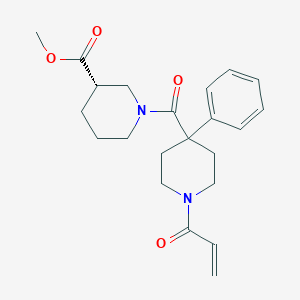
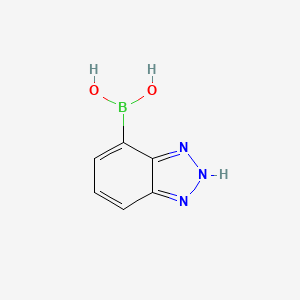
![2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B3001942.png)
![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3001945.png)
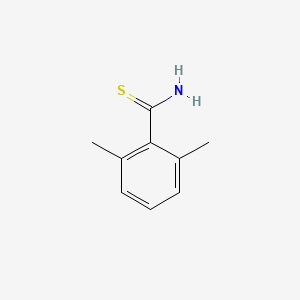
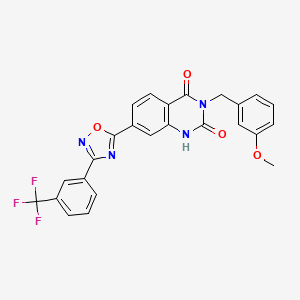
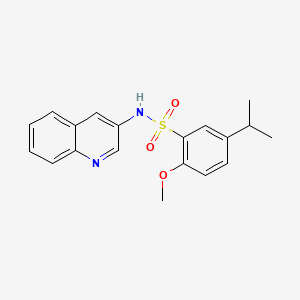
![N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3001951.png)
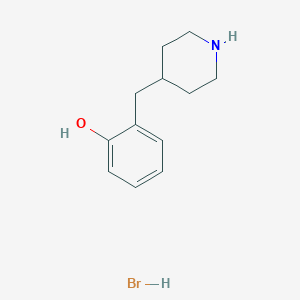
![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)